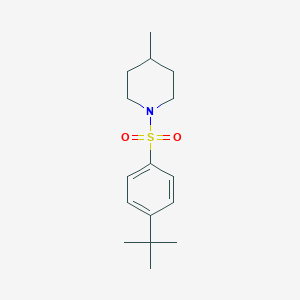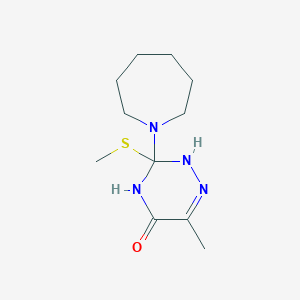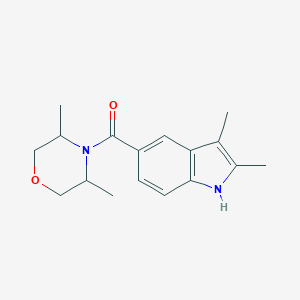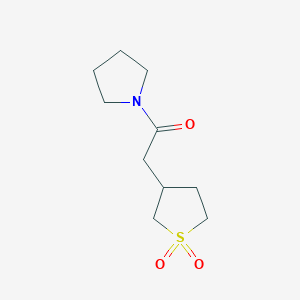
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has gained interest in the scientific community due to its potential to treat age-related growth hormone deficiency and muscle wasting disorders.
作用机制
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid works by stimulating the release of GH and IGF-1 in the body through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced in the stomach and stimulates appetite and the release of GH. By mimicking the effects of ghrelin, 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase GH and IGF-1 levels in the body.
Biochemical and physiological effects:
Studies have shown that 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase lean body mass and muscle strength, improve bone density, and reduce body fat in elderly individuals. It has also been shown to improve sleep quality and cognitive function in older adults.
实验室实验的优点和局限性
One advantage of using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer compared to peptide hormones like GH. However, due to its potential to stimulate the release of GH and IGF-1, it may be difficult to control for individual differences in hormone levels between study participants.
未来方向
1. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for muscle wasting disorders in younger individuals.
2. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on bone density and fracture risk in postmenopausal women.
3. Studying the long-term effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on cognitive function and memory in elderly individuals.
4. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for chronic diseases such as heart failure and chronic obstructive pulmonary disease.
5. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on immune function and inflammation in older adults.
Conclusion:
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is a non-peptide growth hormone secretagogue that has potential therapeutic applications for age-related growth hormone deficiency, muscle wasting disorders, and other chronic diseases. Its mechanism of action involves the activation of the ghrelin receptor, which stimulates the release of GH and IGF-1 in the body. While there are advantages and limitations to using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments, future research directions hold promise for further investigating its potential therapeutic applications.
合成方法
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is synthesized through a multistep process, starting with the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzyl chloride to form 2-(3,4-dimethoxyphenyl)ethylamine. This is then reacted with cyclohexanecarboxylic acid to form 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid.
科学研究应用
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, including the treatment of age-related muscle wasting and growth hormone deficiency. It has also been investigated for its potential to improve bone density and cognitive function in elderly individuals.
属性
产品名称 |
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid |
|---|---|
分子式 |
C18H25NO5 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h7-8,11,13-14H,3-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI 键 |
YWDCGKQJXZBZGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)






![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
